molecular formula C9H8ClNO2 B1609644 1-[p-Chlorophenyl]-1,2-propanedione-2-oxime CAS No. 56472-72-1

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime

Cat. No. B1609644
CAS RN: 56472-72-1
M. Wt: 197.62 g/mol
InChI Key: OGDUXQIKSLKHFR-IZZDOVSWSA-N
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Description

“1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” is a chemical compound with the following properties:



  • Chemical Formula : C<sub>9</sub>H<sub>9</sub>ClNO

  • Synonyms : Also known as “p-Chlorophenyl methyl ketoxime”

  • Physical State : Colorless to yellow liquid or crystals

  • Use : It serves as an intermediate in pesticide and pharmaceutical manufacturing.



Synthesis Analysis

The synthetic methods for this compound are not explicitly mentioned in the available data. However, it is likely synthesized through organic reactions involving chlorination, oxidation, and condensation.



Molecular Structure Analysis

The molecular structure of “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” consists of a chlorophenyl group attached to a propanedione-2-oxime moiety. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software.



Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:



  • Oxime Formation : The oxime group can react with other compounds, such as aldehydes or ketones, to form oximes.

  • Hydrolysis : The oxime can be hydrolyzed to yield the corresponding ketone or aldehyde.



Physical And Chemical Properties Analysis


  • Flammability : Highly flammable; easily ignited by heat, sparks, or flames.

  • Toxicity : Inhalation, ingestion, or skin contact with vapors, dusts, or substance may cause severe injury, burns, or death.

  • Reactivity : Reacts with water, releasing toxic, corrosive, or flammable gases.

  • Environmental Impact : Runoff from fire control or dilution water may be corrosive and/or toxic.


Scientific Research Applications

  • Crystal Structures and Spectroscopic Characterization

    • Field: Crystallography and Spectroscopy .
    • Application: This compound is used in the study of synthetic cathinones .
    • Method: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results: The study provided insights into the structure of these synthetic cathinones .
  • Nonlinear Optical Properties

    • Field: Computational Electronics .
    • Application: This compound is studied for its significant electro-optic properties .
    • Method: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
    • Results: The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
  • Biological Potential of Indole Derivatives

    • Field: Pharmacology .
    • Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown a wide range of biological activities .
    • Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Therapeutic Potential of Quinoline Derivatives

    • Field: Medicinal Chemistry .
    • Application: Quinoline derivatives, which may include compounds similar to the one you mentioned, are used extensively in treatment of various diseases .
    • Method: Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
    • Results: Quinolines exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .
  • Synthesis of N-Phenylmaleimide Precursors

    • Field: Organic Chemistry .
    • Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .
    • Method: A minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence is implemented .
    • Results: The reaction sequence efficiently synthesizes N-phenylmaleimide precursors .
  • Antiviral Activity of Indole Derivatives

    • Field: Virology .
    • Application: Indole derivatives, which may include compounds similar to the one you mentioned, have shown antiviral activities .
    • Method: Various scaffolds of indole are synthesized and tested against different viruses .
    • Results: Some indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Enantioconvergent Bioconversion

    • Field: Biotechnology .
    • Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in enantioconvergent bioconversion .
    • Method: The recombinant cell containing epoxide hydrolase (EH) of Caulobacter crescentus is used for the bioconversion .
    • Results: Enantiopure ®-p-chlorophenyl-1,2-ethanediol with 72% preparative yield and enantiopurity as high as 95%ee was obtained .
  • Synthesis of Chiral Pharmaceuticals

    • Field: Pharmaceutical Chemistry .
    • Application: Compounds similar to “1-[p-Chlorophenyl]-1,2-propanedione-2-oxime” could potentially be used in the synthesis of chiral pharmaceuticals .
    • Method: Enantiopure epoxides and their corresponding vicinal diols (vic-diols) are valuable synthetic building blocks for the synthesis of chiral pharmaceuticals .
    • Results: Many biocatalytic conversions have been developed to prepare chiral epoxides and diols .

Safety And Hazards

Due to its toxicity and flammability, precautions should be taken during handling and storage.


Future Directions

Research should focus on:



  • Improved Synthesis Methods : Develop more efficient and environmentally friendly synthetic routes.

  • Biological Activity : Investigate potential pharmacological effects and applications.

  • Risk Assessment : Evaluate the compound’s impact on human health and the environment.


Please note that the information provided here is based on available data, and further studies are necessary for a comprehensive understanding of this compound.


properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-hydroxyiminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDUXQIKSLKHFR-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430614
Record name T5503425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[p-Chlorophenyl]-1,2-propanedione-2-oxime

CAS RN

56472-72-1
Record name NSC117776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T5503425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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